molecular formula C17H24N2O2 B5187666 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide

N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide

Cat. No. B5187666
M. Wt: 288.4 g/mol
InChI Key: PBKXFGYQDUYYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide, also known as JNJ-5207852, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor (KOR). KORs are involved in the regulation of pain, stress, and mood, and their activation has been linked to the development of addiction and withdrawal symptoms.
Biochemical and physiological effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has been shown to produce a range of biochemical and physiological effects, including the reduction of pain sensitivity, the attenuation of stress-induced behaviors, and the modulation of reward pathways in the brain. It has also been shown to have anxiolytic properties and to reduce the symptoms of withdrawal associated with opioid use.

Advantages and Limitations for Lab Experiments

N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has several advantages for use in laboratory experiments, including its high selectivity for KORs and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions and its potential for off-target effects must be taken into account when designing experiments.

Future Directions

There are several areas of research that could be explored in the future regarding N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide. These include investigating its potential use as a treatment for other conditions, such as depression and post-traumatic stress disorder, as well as further elucidating its mechanism of action and potential side effects. Additionally, the development of more potent and selective KOR antagonists could lead to the development of more effective therapies for addiction and pain management.

Synthesis Methods

The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide involves the reaction of 3-isopropenylphenylacetic acid with isobutylamine, followed by the addition of morpholine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has been extensively studied for its potential use as a therapeutic agent for a variety of conditions, including chronic pain, inflammation, and anxiety disorders. It has also been investigated as a potential treatment for addiction and withdrawal symptoms associated with opioid use.

properties

IUPAC Name

N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(20)19-8-10-21-11-9-19/h5-7,12H,1,8-11H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKXFGYQDUYYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide

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